Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 99709-18-9
VCID: VC4780914
InChI: InChI=1S/C8H13N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h1,3,6-8H,2,4-5,9H2;1H
SMILES: C1CC2C=CC1CC2N.Cl
Molecular Formula: C8H14ClN
Molecular Weight: 159.66

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride

CAS No.: 99709-18-9

Cat. No.: VC4780914

Molecular Formula: C8H14ClN

Molecular Weight: 159.66

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride - 99709-18-9

Specification

CAS No. 99709-18-9
Molecular Formula C8H14ClN
Molecular Weight 159.66
IUPAC Name bicyclo[2.2.2]oct-5-en-2-amine;hydrochloride
Standard InChI InChI=1S/C8H13N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h1,3,6-8H,2,4-5,9H2;1H
Standard InChI Key PERMSWGCYYTEMP-UHFFFAOYSA-N
SMILES C1CC2C=CC1CC2N.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride (C₈H₁₃N·HCl) features a bicyclo[2.2.2]octene core with a double bond at the 5-position and an amine group at the 2-position, protonated as a hydrochloride salt . The bicyclic system imposes significant strain, influencing its reactivity and conformational stability. Key structural descriptors include:

PropertyValue
Molecular FormulaC₈H₁₃N·HCl
Molecular Weight159.66 g/mol
SMILESC1CC2C=CC1CC2N.Cl
InChIKeySHTMBSFKOKRCSH-UHFFFAOYSA-N

The rigid bicyclic framework restricts rotational freedom, making the compound a valuable template for studying steric effects in organic reactions .

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments due to the compound’s symmetry. Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, highlight its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺124.11208119.6
[M+Na]⁺146.09402130.3
[M-H]⁻122.09752119.7

These CCS values aid in mass spectrometry-based identification, particularly in complex biological matrices .

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is typically synthesized via a two-step process:

  • Amination of Bicyclo[2.2.2]oct-5-en-2-one: The ketone precursor (CAS 2220-40-8) undergoes reductive amination using ammonia and a reducing agent like sodium cyanoborohydride .

  • Salt Formation: The free amine is treated with hydrochloric acid to yield the stable hydrochloride salt .

Alternative methods include direct nucleophilic substitution of halogenated bicyclo[2.2.2]octene derivatives with ammonia under high-pressure conditions .

Industrial-Scale Production

Industrial synthesis prioritizes the Diels-Alder reaction between cyclohexadiene and maleic anhydride to form the bicyclic ketone intermediate, followed by reductive amination. Process optimization focuses on minimizing side products, such as over-reduced amines or dimerization byproducts .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a high melting point of 305–306°C, consistent with its ionic hydrochloride form and rigid structure . It is soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water due to the hydrophobic bicyclic core .

Acid-Base Behavior

The amine group (pKa ≈ 9–10) remains protonated under physiological conditions, enhancing its stability in aqueous environments. Deprotonation occurs in strongly basic media, regenerating the free amine .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The protonated amine acts as a poor nucleophile, but deprotonation in basic conditions enables reactions with electrophiles. For example, alkylation with methyl iodide yields N-methyl derivatives .

Cycloaddition Reactions

The strained double bond in the bicyclo[2.2.2]octene system participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming polycyclic adducts .

Photochemical Behavior

Ultraviolet irradiation induces ring-opening reactions, producing diradical intermediates that recombine to form novel bicyclic or monocyclic products .

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